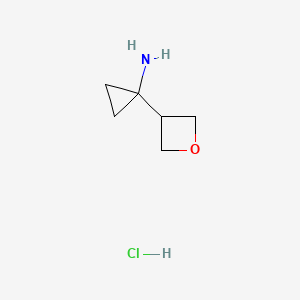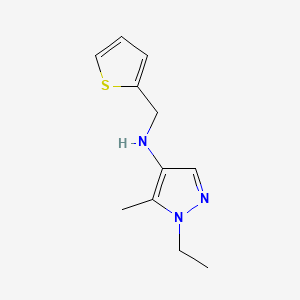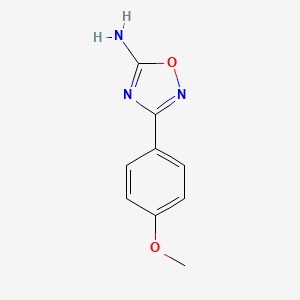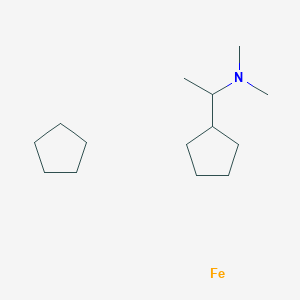-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729722.png)
[2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both a pyrazole ring and a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can be achieved through a multi-step process:
Formation of the pyrazole ring: This can be done by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dimethylaminoethyl group: This can be achieved by reacting the alkylated pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylaminoethyl group.
Substitution: Both the pyrazole ring and the dimethylaminoethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dimethylaminoethyl group.
Reduction: Reduced forms of the pyrazole ring or the dimethylaminoethyl group.
Substitution: Halogenated derivatives of the pyrazole ring or the dimethylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine
Drug Development:
Therapeutic Agents: It may have therapeutic properties for treating certain conditions.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of other chemicals.
Wirkmechanismus
The mechanism by which 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
The presence of the isopropyl group in 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine distinguishes it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique compound with specific applications and properties.
Eigenschaften
Molekularformel |
C11H22N4 |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-10(2)15-11(5-6-13-15)9-12-7-8-14(3)4/h5-6,10,12H,7-9H2,1-4H3 |
InChI-Schlüssel |
IWIJZUMMSNEXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)CNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)
![4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride](/img/structure/B11729678.png)

![2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B11729698.png)



